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A Comprehensive Guide to the Comparative Reactivity of Internal vs. Terminal Alkynes in

Organic Synthesis

For researchers, scientists, and drug development professionals, a nuanced understanding of

alkyne reactivity is paramount for efficient molecular design and synthesis. The seemingly

subtle difference in the location of the carbon-carbon triple bond—at the end of a carbon chain

(terminal) versus within it (internal)—dramatically influences the synthetic outcomes. This guide

provides an objective comparison of the reactivity of internal and terminal alkynes across

several key classes of organic reactions, supported by experimental data and detailed

protocols.

The primary distinction arises from the presence of a weakly acidic proton on the sp-hybridized

carbon of a terminal alkyne, which is absent in internal alkynes. This feature, along with steric

and electronic differences, governs their behavior in fundamental transformations such as

hydrohalogenation, hydration, and coupling reactions.

Hydrohalogenation
The addition of hydrogen halides (HX) to alkynes is a classic electrophilic addition reaction. The

regioselectivity of this reaction is a key differentiator between terminal and internal alkynes.

With terminal alkynes, the addition of HX follows Markovnikov's rule, where the hydrogen atom

adds to the carbon atom that already bears the greater number of hydrogen atoms.[1][2][3] This

results in the formation of a vinyl halide, and with the addition of a second equivalent of HX, a
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geminal dihalide is formed, where both halogen atoms are attached to the same carbon.[1] In

contrast, the hydrohalogenation of symmetrical internal alkynes lacks regioselectivity, as both

carbons of the triple bond are equally substituted.[1][3] This leads to a mixture of E and Z

isomeric vinyl halides with one equivalent of HX. With unsymmetrical internal alkynes, a

mixture of regioisomers is often obtained.

Anti-Markovnikov addition of HBr to terminal alkynes can be achieved in the presence of

peroxides, proceeding via a free-radical mechanism to yield the E and Z isomers of the

corresponding vinyl bromide.[1]

Data Presentation: Regioselectivity in Hydrohalogenation

Alkyne
Type

Substrate
Reagent (1
equiv.)

Major
Product(s)

Yield (%) Reference

Terminal 1-Hexyne HBr
2-Bromo-1-

hexene

High

(Markovnikov

)

[1]

Terminal 1-Hexyne HBr, ROOR

1-Bromo-1-

hexene (E/Z

mixture)

High (anti-

Markovnikov)
[1]

Internal

(Symmetrical)
3-Hexyne HBr

3-Bromo-3-

hexene (E/Z

mixture)

Not

Applicable
[1]

Internal

(Unsymmetric

al)

2-Hexyne HBr

Mixture of 2-

bromo-2-

hexene and

3-bromo-2-

hexene

Mixture [3]

Experimental Protocol: Hydrobromination of an Alkyne

A solution of the alkyne (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) is cooled to 0

°C. A solution of HBr in acetic acid or a stream of HBr gas is then slowly introduced to the

stirred alkyne solution. The reaction progress is monitored by thin-layer chromatography (TLC)
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or gas chromatography (GC). Upon completion, the reaction mixture is washed with a saturated

aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine

wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure to yield the crude product, which can be further purified by column

chromatography.[4]

Reaction Pathway for Hydrohalogenation of a Terminal Alkyne

Terminal Alkyne (R-C≡C-H) Vinyl Halide (Markovnikov Product)+ 1 eq. H-X

H-X

Geminal Dihalide+ 1 eq. H-X

Click to download full resolution via product page

Caption: Markovnikov addition of HX to a terminal alkyne.

Hydration
The hydration of alkynes is a valuable method for the synthesis of carbonyl compounds. The

choice of reaction conditions and the type of alkyne determine the final product.

Mercury(II)-catalyzed hydration of terminal alkynes in the presence of aqueous acid follows

Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to a

methyl ketone.[5][6][7] For internal alkynes, this reaction is generally less useful for

unsymmetrical substrates as it produces a mixture of two isomeric ketones.[8] However, for

symmetrical internal alkynes, a single ketone product is formed.[8]

In contrast, hydroboration-oxidation of terminal alkynes results in the anti-Markovnikov addition

of water, yielding an aldehyde after tautomerization of the enol intermediate.[8][9] For internal

alkynes, hydroboration-oxidation produces ketones.[8][9]

Data Presentation: Products of Alkyne Hydration
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Alkyne
Type

Substrate Reagents
Major
Product

Yield (%) Reference

Terminal 1-Hexyne
H₂O, H₂SO₄,

HgSO₄

2-Hexanone

(Methyl

ketone)

~80 [5]

Terminal
Phenylacetyl

ene

H₂O, H₂SO₄,

HgSO₄

Acetophenon

e
86 [10]

Terminal 1-Hexyne
1. Sia₂BH 2.

H₂O₂, NaOH

Hexanal

(Aldehyde)
High [8]

Internal

(Symmetrical)
3-Hexyne

H₂O, H₂SO₄,

HgSO₄
3-Hexanone Good [8]

Internal

(Unsymmetric

al)

1-Phenyl-1-

propyne

H₂O, H₂SO₄,

HgSO₄

Mixture of 1-

phenyl-2-

propanone

and 1-phenyl-

1-propanone

Mixture [11]

Experimental Protocol: Mercury(II)-Catalyzed Hydration of 1-Hexyne

To a solution of mercury(II) sulfate in aqueous sulfuric acid, 1-hexyne is added dropwise with

vigorous stirring. The reaction mixture is heated for several hours while monitoring the

disappearance of the starting material by GC. After cooling to room temperature, the mixture is

diluted with water and extracted with diethyl ether. The combined organic extracts are washed

with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium

sulfate. The solvent is removed by rotary evaporation, and the resulting crude ketone is purified

by distillation or column chromatography.[5]

Hydration of Terminal vs. Internal Alkynes
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Terminal Alkyne Internal Alkyne

R-C≡C-H

Methyl Ketone

HgSO₄, H₂SO₄, H₂O
(Markovnikov)

Aldehyde

1. R₂BH
2. H₂O₂, NaOH

(anti-Markovnikov)

R-C≡C-R'

Ketone(s)

Hydration

Click to download full resolution via product page

Caption: Product outcomes of terminal vs. internal alkyne hydration.

Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-

carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is

catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine

base.[12][13]

A critical requirement for the Sonogashira reaction is the presence of the acidic terminal alkyne

proton. This proton is removed by the base to form a copper acetylide intermediate, which then

undergoes transmetalation with the palladium complex.[14] Consequently, internal alkynes,

lacking this acidic proton, are unreactive in the standard Sonogashira coupling.

Data Presentation: Sonogashira Coupling Reactivity
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Alkyne
Type

Substrate
Coupling
Partner

Catalyst
System

Product Yield (%)
Referenc
e

Terminal
Phenylacet

ylene

Iodobenze

ne

PdCl₂(PPh

₃)₂, CuI,

Et₃N

Diphenylac

etylene
>90 [14]

Terminal 1-Octyne

4-

Iodotoluen

e

Pd(PPh₃)₄,

CuI, n-

BuNH₂

1-(4-

Methylphe

nyl)-1-

octyne

95 [13]

Internal
Diphenylac

etylene

Iodobenze

ne

PdCl₂(PPh

₃)₂, CuI,

Et₃N

No

Reaction
0 -

Experimental Protocol: Sonogashira Coupling of Phenylacetylene with Iodobenzene

To a solution of iodobenzene (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent such

as triethylamine or a mixture of THF and triethylamine, under an inert atmosphere (argon or

nitrogen), is added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-

catalyst (e.g., CuI, 2-10 mol%). The reaction mixture is stirred at room temperature or slightly

elevated temperature until the starting materials are consumed, as monitored by TLC or GC.

Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the

filtrate is concentrated. The residue is then taken up in an organic solvent and washed with

water or a dilute acid solution to remove residual amine. The organic layer is dried,

concentrated, and the product is purified by column chromatography.[15][16]

Sonogashira Coupling Catalytic Cycle
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Palladium Cycle

Copper Cycle

Pd(0)L₂

R-Pd(II)-X L₂

Oxidative Addition
(R-X)

R-Pd(II)-C≡CR' L₂

Transmetalation

Reductive Elimination
R-C≡CR'

R'-C≡C-H R'-C≡C-Cu
CuI, Base

Click to download full resolution via product page

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Click Chemistry: Azide-Alkyne Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click

chemistry," known for its high efficiency, reliability, and biocompatibility.[17][18] This reaction

forms a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.

Similar to the Sonogashira coupling, the widely used CuAAC reaction is generally restricted to

terminal alkynes.[19] The proposed mechanism involves the formation of a copper acetylide

intermediate, which is necessary for the cycloaddition to proceed efficiently.[20] Internal

alkynes are typically unreactive under these conditions.

However, a significant development in this area is the use of ruthenium catalysts for azide-

alkyne cycloadditions (RuAAC). Ruthenium-catalyzed reactions can proceed with both terminal

and internal alkynes.[19][21][22] Notably, with terminal alkynes, RuAAC regioselectively yields
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the 1,5-disubstituted 1,2,3-triazole isomer, which is complementary to the 1,4-isomer produced

in CuAAC.[21][23] With internal alkynes, RuAAC provides access to fully substituted 1,2,3-

triazoles.[19][21]

Data Presentation: Azide-Alkyne Cycloaddition Reactivity

Reaction
Alkyne
Type

Substrate Catalyst
Product
Regioiso
mer

Yield (%)
Referenc
e

CuAAC Terminal
Phenylacet

ylene

CuSO₄,

Sodium

Ascorbate

1,4-

disubstitute

d

High [20]

CuAAC Internal
Diphenylac

etylene

CuSO₄,

Sodium

Ascorbate

No

Reaction
0 -

RuAAC Terminal
Phenylacet

ylene

CpRuCl(P

Ph₃)₂

1,5-

disubstitute

d

High [21]

RuAAC Internal
Diphenylac

etylene

CpRuCl(P

Ph₃)₂

1,4,5-

trisubstitute

d

80 [19]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a typical procedure, the terminal alkyne (1.0 eq) and the azide (1.0 eq) are dissolved in a

suitable solvent system, often a mixture of t-butanol and water. A solution of copper(II) sulfate

(1-5 mol%) is added, followed by a freshly prepared solution of sodium ascorbate (5-10 mol%)

to reduce Cu(II) to the active Cu(I) species. The reaction is stirred at room temperature and

monitored by TLC. Upon completion, the product can often be isolated by simple filtration if it

precipitates, or by extraction with an organic solvent, followed by washing, drying, and

concentration. Further purification can be achieved by recrystallization or column

chromatography.[17][20]

Workflow for Azide-Alkyne Click Chemistry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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